molecular formula C40H79NO20 B13720612 t-Boc-N-amido-PEG16-acid

t-Boc-N-amido-PEG16-acid

Cat. No.: B13720612
M. Wt: 894.0 g/mol
InChI Key: COPKVYLOESRZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Boc-N-amido-PEG16-acid is a polyethylene glycol (PEG) linker containing a terminal carboxylic acid and a Boc-protected amino group. The compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-N-amido-PEG16-acid involves the reaction of a PEG chain with a Boc-protected amino group and a terminal carboxylic acid. The Boc group can be deprotected under mild acidic conditions to form the free amine . The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The compound is produced in high purity (≥95%) and is available in various quantities for research and industrial applications .

Mechanism of Action

The mechanism of action of t-Boc-N-amido-PEG16-acid involves the formation of stable amide bonds through the reaction of its terminal carboxylic acid with primary amine groups. The hydrophilic PEG spacer increases solubility in aqueous media, facilitating the modification of biomolecules and other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

t-Boc-N-amido-PEG16-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. The presence of both a Boc-protected amino group and a terminal carboxylic acid allows for versatile applications in various fields .

Properties

Molecular Formula

C40H79NO20

Molecular Weight

894.0 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C40H79NO20/c1-40(2,3)61-39(44)41-5-7-46-9-11-48-13-15-50-17-19-52-21-23-54-25-27-56-29-31-58-33-35-60-37-36-59-34-32-57-30-28-55-26-24-53-22-20-51-18-16-49-14-12-47-10-8-45-6-4-38(42)43/h4-37H2,1-3H3,(H,41,44)(H,42,43)

InChI Key

COPKVYLOESRZRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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